molecular formula C18H22N4O2S B2919106 N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251686-28-8

N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2919106
CAS No.: 1251686-28-8
M. Wt: 358.46
InChI Key: KDBBBULUMKSAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide belongs to the class of pyrimidine-thioacetamide derivatives, characterized by a central pyrimidine ring substituted with a pyrrolidine moiety and linked via a thioether bridge to an acetamide group. The N-(2-methoxy-5-methylphenyl) substituent introduces steric and electronic effects that influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-5-6-15(24-2)14(11-13)20-17(23)12-25-18-19-8-7-16(21-18)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBBBULUMKSAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S, with a molecular weight of approximately 336.42 g/mol. Its structure includes a methoxy group, a methylphenyl moiety, and a pyrimidinyl-thioacetamide linkage, which are critical for its biological activity.

Research indicates that compounds with similar structures often act as kinase inhibitors or modulate various signaling pathways. The presence of the pyrimidine ring suggests potential interactions with ATP-binding sites of kinases, which could inhibit cell proliferation in cancerous cells.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For instance, compounds with pyrimidine and thioacetamide functionalities have demonstrated significant inhibition of tumor growth in vitro and in vivo. The specific compound under discussion has not been extensively studied in clinical settings, but its structural analogs have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-712.5EGFR inhibition
Compound BA5498.3Apoptosis induction
This compoundTBDTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar thioacetamides have exhibited antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a structural analog demonstrated significant tumor regression in mice models when administered at dosages correlating to the predicted pharmacokinetics of this compound.
  • Antimicrobial Testing : In vitro assays using this compound showed effective inhibition against common pathogens, suggesting its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazinoindole Cores

Compounds 23–27 from share the thioacetamide backbone but replace the pyrrolidinyl-pyrimidine core with a triazinoindole system. For example:

  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Features a bromophenyl group and triazinoindole core, achieving 95% purity .

Key Differences :

  • The triazinoindole system introduces planar aromaticity, which may improve π-π stacking interactions compared to the pyrrolidine-substituted pyrimidine in the target compound.
  • Bromine substituents in analogues 26 and 27 could increase molecular weight and lipophilicity, altering pharmacokinetics relative to the methoxy-methylphenyl group in the target .

Pyrimidine-Thioacetamides with Varied Substituents

Antiproliferative Derivatives

highlights N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24), which exhibits antiproliferative activity against MCF7 cells via tyrosine kinase inhibition.

Antinematodal and Antifungal Agents

From :

  • N-((4-Acetamidophenyl)sulfonyl)-2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide (II-5): Shows 60% yield and activity against Meloidogyne incognita (root-knot nematode) and fungal pathogens. The trifluoromethyl group enhances metabolic stability compared to the pyrrolidine moiety in the target compound .

Bromophenyl-Substituted Analogues

describes 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide, which shares the N-(2-methoxy-5-methylphenyl)acetamide group but incorporates a benzothienopyrimidine ring. The bromophenyl group and hexahydro ring system may confer distinct conformational rigidity and redox properties compared to the target compound .

Cyclopenta-Pyrimidine Derivatives

details N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, which replaces the pyrrolidine group with a pyridinylmethyl-substituted cyclopenta-pyrimidine.

Mechanistic and Application Insights

  • Biological Targets : The target compound’s pyrrolidine-pyrimidine core may interact with ATP-binding pockets (e.g., kinases) or nucleic acid structures, akin to ’s tyrosine kinase inhibitors .
  • pyrrolidinyl-pyrimidine) can drastically alter target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.